molecular formula C11H11ClO3 B1338192 (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride CAS No. 39856-08-1

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

Cat. No. B1338192
CAS RN: 39856-08-1
M. Wt: 226.65 g/mol
InChI Key: HGDZRSNJGRIAKS-GQCTYLIASA-N
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Description

“(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride” is a compound that contains an acryloyl chloride group and a 3,4-dimethoxyphenyl group. The “2E” denotes the configuration of the double bond in the acryloyl group, indicating that it’s in the E (trans) configuration .


Molecular Structure Analysis

The molecular structure of this compound would consist of a 3,4-dimethoxyphenyl group (a benzene ring with two methoxy groups at the 3 and 4 positions) attached to an acryloyl chloride group (a double bond between two carbons, with one of the carbons also bonded to a chlorine atom) .


Chemical Reactions Analysis

The acryloyl chloride group is highly reactive due to the presence of the acyl chloride functional group, which can undergo nucleophilic acyl substitution reactions . The 3,4-dimethoxyphenyl group may also participate in electrophilic aromatic substitution reactions, although the methoxy groups would direct such substitutions to the ortho and para positions .

Scientific Research Applications

Biological Synthesis of Therapeutic Drugs

3,4-Dimethoxycinnamoyl chloride is utilized in the biological synthesis of tranilast and its analogs in yeast, such as Saccharomyces cerevisiae. This process offers an eco-friendly alternative to chemical synthesis, producing compounds with antioxidant, anti-inflammatory, antiproliferative, and antigenotoxic effects .

Pharmaceutical Compositions for Allergic Conditions

This compound is a key intermediate in the formulation of pharmaceutical compositions aimed at treating allergic conjunctivitis or allergic rhinitis. Its role in creating effective treatments for these conditions highlights its importance in medical research and pharmaceutical applications .

Mechanism of Action

Target of Action

3,4-Dimethoxycinnamoyl chloride, also known as Tranilast , is an anti-allergy drug that has been approved for use in Japan and South Korea . It is used against asthma, autoimmune diseases, and atopic and fibrotic pathologies . The primary target of this compound is the Hematopoietic prostaglandin D synthase .

Mode of Action

The mode of action of 3,4-Dimethoxycinnamoyl chloride involves the conversion of the unnatural substrate 3,4-dimethoxycinnamic acid into 3,4-dimethoxycinnamoyl-CoA . This is subsequently conjugated to anthranilate by a hydroxycinnamoyl/benzoyl-CoA/anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) to form Tranilast .

Biochemical Pathways

The biochemical pathway of 3,4-Dimethoxycinnamoyl chloride involves the degradation of the essential amino acid tryptophan by indoleamine 2,3-dioxygenase (IDO) . This process plays an important role in immunity . The degradation of tryptophan by IDO yields a number of immunomodulatory metabolites, including 3-hydroxyanthranilic acid, 3-hydroxykynurenic acid, and quinolinic acid .

Pharmacokinetics

It is known that the compound has a melting point of 80-82 °c, a predicted boiling point of 3449±270 °C, and a predicted density of 1212±006 g/cm3 . It is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C .

Result of Action

The administration of 3,4-Dimethoxycinnamoyl chloride after the onset of arthritis reduced the clinical and histological severity of arthritis and reduced pain . It completely abrogated thermal and mechanical hyperalgesia . 3,4-Dimethoxycinnamoyl chloride also suppressed Th1 cell activity in lymph node cell cultures and raised serum levels of IL-10 .

Action Environment

The action environment of 3,4-Dimethoxycinnamoyl chloride is largely dependent on the conditions under which it is stored and administered. As mentioned earlier, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The efficacy of the compound can be influenced by various factors, including the dosage administered, the method of administration, and the individual’s health status.

Safety and Hazards

Acyl chlorides, including acryloyl chloride, are generally corrosive and can cause severe burns and eye damage . They can also be harmful if inhaled. Therefore, it’s important to handle this compound with appropriate safety precautions.

Future Directions

The potential applications and future directions for this compound would depend on its reactivity and other properties. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDZRSNJGRIAKS-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

CAS RN

39856-08-1
Record name 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the common applications of 3,4-Dimethoxycinnamoyl chloride in organic synthesis?

A1: 3,4-Dimethoxycinnamoyl chloride serves as a versatile building block in organic synthesis.

  • Synthesis of Flavonoids: It acts as a key intermediate in synthesizing luteolin, a dietary flavonoid, through its reaction with 3,5-dimethoxyphenol to form the chalcone precursor [].
  • Synthesis of Quinide Derivatives: It reacts with 1,5-γ-quinide to produce mono-, di-, and tri-3,4-dimethoxycinnamoyl-1,5-γ-quinides, potentially offering novel derivatives with diverse biological activities [].
  • Synthesis of Oxazole Alkaloids: It participates in a three-component reaction with triphenylphosphine and 4-methoxyphenacyl azide to yield O-methylhalfordinol, showcasing its utility in constructing complex alkaloid structures [].

Q2: Can you describe the reaction mechanism for the synthesis of luteolin using 3,4-Dimethoxycinnamoyl chloride?

A2: Two synthetic routes employing 3,4-Dimethoxycinnamoyl chloride for luteolin synthesis are described in the research:

Q3: What are the advantages of using 3,4-Dimethoxycinnamoyl chloride in luteolin synthesis compared to previous methods?

A3: The utilization of 3,4-Dimethoxycinnamoyl chloride in luteolin synthesis presents several advantages over traditional methods:

  • Reduced Reaction Time: The overall reaction time is significantly shortened compared to earlier approaches [].
  • Milder Reaction Conditions: The reactions proceed under milder conditions, potentially reducing the formation of unwanted byproducts and increasing yield [].
  • Improved Overall Yield: These optimized syntheses result in a higher overall yield of luteolin compared to previous methods [].

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